molecular formula C20H18FN3O3S2 B2746644 N-(4-fluorophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941980-70-7

N-(4-fluorophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2746644
CAS RN: 941980-70-7
M. Wt: 431.5
InChI Key: XMUMTLTYCAMYOV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18FN3O3S2 and its molecular weight is 431.5. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

Compounds structurally related to N-(4-fluorophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been synthesized and evaluated for their anti-inflammatory properties. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity, indicating potential applications in treating inflammatory conditions (Sunder & Maleraju, 2013).

Anticancer Activity

Research into structurally similar compounds has also highlighted potential anticancer applications. For instance, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds demonstrated cytotoxic activities against various cancer cell lines, suggesting that derivatives of this compound could be explored for anticancer properties (Abu-Melha, 2021).

Antimicrobial Activity

Synthesis and evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising antibacterial activities against various bacterial strains. This indicates potential applications of this compound in developing new antimicrobial agents (Lu et al., 2020).

properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S2/c1-27-17-4-2-3-15(9-17)23-18(25)10-16-11-28-20(24-16)29-12-19(26)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUMTLTYCAMYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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